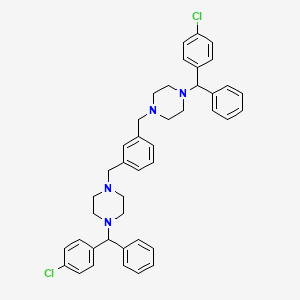

Unii-B882tcp54W

Descripción general

Descripción

Synthesis Analysis

The synthesis of Unii-B882tcp54W-like compounds involves complex strategies, including the formation of bimetallic oxalate networks. For example, the synthesis of molecule-based magnets involves creating a three-dimensional bimetallic network formed by alternating metal ions connected by oxalate anions, demonstrating the intricate synthetic strategies employed in this field (Coronado et al., 2001).

Molecular Structure Analysis

Molecular structure analysis is central to understanding the properties and behaviors of compounds like Unii-B882tcp54W. Studies in this area focus on the representation of chemical structures, emphasizing the importance of a machine-readable format for applications in drug discovery, synthesis planning, and property prediction (Warr, 2011).

Chemical Reactions and Properties

The chemical reactions and properties of compounds similar to Unii-B882tcp54W are explored through the synthesis and analysis of mononuclear and tetranuclear compounds, which highlight the coordination chemistry and magnetic properties inherent to such structures. For instance, the synthesis and magnetic properties of mononuclear CuII and tetranuclear CuII3MII compounds reveal insights into their chemical behavior and potential applications (Nayak et al., 2006).

Physical Properties Analysis

The physical properties of molecular compounds are crucial for their characterization and application. Research in this area often focuses on the development of methods to predict quantum chemical properties, which are essential for understanding the behavior of complex compounds. Advances in deep learning, for example, have facilitated the prediction of these properties, eliminating the need for expensive electronic structure calculations (Lu et al., 2023).

Chemical Properties Analysis

The chemical properties of compounds like Unii-B882tcp54W are determined through various analytical methods, including the study of synthetic supramolecular chemistry. This field explores the construction of organic compounds through covalent bonds and the development of molecular assemblies with specific functions, shedding light on the chemical properties and potential applications of these compounds (Fyfe et al., 1997).

Aplicaciones Científicas De Investigación

Global Substance Registration and Unique Ingredient Identifiers (UNIIs)

- The Global Substance Registration System (GSRS), developed by the FDA and NCATS, provides rigorous scientific descriptions of substances relevant to regulated products. This system uses the ISO 11238 data standard for identifying substances in medicinal products, including providing unique ingredient identifiers (UNIIs) for over 100,000 substances. This is crucial for translational research and medicine (Peryea et al., 2020).

Impact of PET in Drug Research

- PET (Positron Emission Tomography) is emerging as a significant tool in drug research, enabling direct assessment of pharmacokinetic and pharmacodynamic events in humans and animals. This technology is instrumental in understanding the behavioral, therapeutic, and toxic properties of drugs (Fowler et al., 1999).

Clinical Phase 1 Study for Early QT Assessment

- A collaborative study aims to replace the thorough QT (TQT) study with robust ECG monitoring and exposure-response analysis in early clinical development. This could significantly impact the process of drug development and evaluation (Darpo et al., 2014).

Inclusion in Cancer Clinical Trials

- The necessity of including historically excluded individuals, like those with HIV infection, in clinical cancer treatment trials is emphasized. This is particularly relevant in light of advancements in HIV treatment and the changing landscape of associated health conditions (Persad et al., 2008).

Cardiac Proarrhythmia Safety Paradigm

- Discussions around adopting a new paradigm in cardiac safety, focusing on assessing proarrhythmic risk using nonclinical in vitro human models, highlight a shift in the approach to drug development and cardiac safety (Sager et al., 2014).

Pharmacogenetics Research Network

- The NIH Pharmacogenetics Research Network collaborates to correlate drug response with genetic variation. This includes studies on drugs for various medical disorders and focuses on proteins interacting with drugs, which is significant for personalized medicine (Giacomini et al., 2007).

Advances in Drug Discovery

- The historical perspective on drug discovery highlights the transition from chemistry-driven to biology and genomics-driven approaches. This evolution has significantly impacted the methods and strategies in drug research (Drews, 2000).

Experimental Models for Aging and Drug Discovery

- Experimental models, both invertebrate and vertebrate, play a vital role in evaluating the efficacy of antiaging compounds. This includes dietary restriction mimetics and targeting specific pathways like IGF-1 and mTOR, crucial for antiaging drug development (Folch et al., 2017).

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-[[3-[[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]methyl]phenyl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H44Cl2N4/c43-39-18-14-37(15-19-39)41(35-10-3-1-4-11-35)47-26-22-45(23-27-47)31-33-8-7-9-34(30-33)32-46-24-28-48(29-25-46)42(36-12-5-2-6-13-36)38-16-20-40(44)21-17-38/h1-21,30,41-42H,22-29,31-32H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLLFLMDPCWJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(C6=CC=CC=C6)C7=CC=C(C=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H44Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)benzene | |

CAS RN |

1207847-84-4 | |

| Record name | 1,1'-(1,3-Phenylenebis(methylene))bis(4-((4-chlorophenyl)phenylmethyl)piperazine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207847844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(1,3-PHENYLENEBIS(METHYLENE))BIS(4-((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B882TCP54W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.